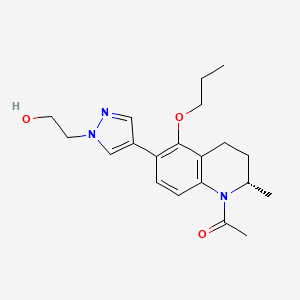

Tetra-hydro-quinoline derivative 4

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H27N3O3 |

|---|---|

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

1-[(2S)-6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone |

InChI |

InChI=1S/C20H27N3O3/c1-4-11-26-20-17(16-12-21-22(13-16)9-10-24)7-8-19-18(20)6-5-14(2)23(19)15(3)25/h7-8,12-14,24H,4-6,9-11H2,1-3H3/t14-/m0/s1 |

Clave InChI |

LCUMODKDHNQTRE-AWEZNQCLSA-N |

SMILES isomérico |

CCCOC1=C(C=CC2=C1CC[C@@H](N2C(=O)C)C)C3=CN(N=C3)CCO |

SMILES canónico |

CCCOC1=C(C=CC2=C1CCC(N2C(=O)C)C)C3=CN(N=C3)CCO |

Origen del producto |

United States |

Synthetic Methodologies for Tetra Hydro Quinoline Derivatives

Established Strategies for the Construction of the Tetrahydroquinoline Ring System

The foundational methods for building the tetrahydroquinoline skeleton rely on well-established chemical transformations that form the heterocyclic ring. These strategies are broadly categorized into classical cyclizations, one-pot multicomponent reactions, and sequential multi-step syntheses.

These reactions are fundamental to heterocyclic chemistry and involve the formation of the ring through intramolecular bond formation, often catalyzed by acids.

The classical Pictet-Spengler reaction, discovered by Amé Pictet and Theodor Spengler in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines. nih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, catalyzed by a protic or Lewis acid. jk-sci.comyoutube.com The mechanism initiates with the formation of a Schiff base, which is then protonated to form an iminium ion. This electrophilic ion subsequently undergoes an intramolecular electrophilic substitution with the electron-rich aryl ring, followed by deprotonation to restore aromaticity and yield the final 1,2,3,4-tetrahydroisoquinoline (B50084) product. depaul.edu

While the traditional reaction yields tetrahydroisoquinolines, the underlying principle of an intramolecular cyclization of an iminium ion is a powerful strategy. Analogous reactions, starting with different precursors such as o-aminophenyl ethanols or related compounds, can lead to the formation of the tetrahydroquinoline skeleton, although these are not strictly defined as the classical Pictet-Spengler reaction.

The Povarov reaction is a highly effective and widely used method for the synthesis of tetrahydroquinolines. thieme-connect.com It is formally a [4+2] cycloaddition reaction, often conducted as a three-component reaction between an aniline (B41778), an aldehyde (which together form an imine in situ), and an electron-rich alkene. chem-station.comwikipedia.org This multicomponent approach allows for significant molecular diversity in the resulting tetrahydroquinoline products. wikipedia.org

The reaction is typically catalyzed by a Lewis acid, which activates the imine for the cycloaddition with the alkene. wikipedia.org The mechanism can proceed through either a concerted [4+2] pathway or a stepwise ionic mechanism involving a Mannich-type reaction followed by an intramolecular Friedel-Crafts alkylation. The choice of catalyst, solvent, and substrates can influence the reaction pathway and the stereochemical outcome. sci-rad.com The versatility of the Povarov reaction makes it a central strategy for accessing substituted tetrahydroquinolines. thieme-connect.com

Table 1: Examples of Povarov Reaction for Tetrahydroquinoline Synthesis This table is interactive. You can sort and filter the data.

| Catalyst | Amine Component | Aldehyde Component | Alkene Component | Product Yield | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Aniline | Benzaldehyde | Ethyl vinyl ether | Moderate | sci-rad.com |

| Cu(OTf)₂ | Aniline | Benzaldehyde | Ethyl vinyl ether | Low (0-30%) | sci-rad.com |

| Yttrium triflate | Aniline | Benzaldehyde | Enamine | Good | wikipedia.org |

| Scandium(III) triflate | Aniline | Glyoxylic acid ethyl ester | 3,4-dihydro-2H-pyran | Good | wikipedia.org |

| Iron(II) sulfate | N-benzylhydroxylamine | - | p-nitrostyrene | 50% | rsc.org |

The Friedel-Crafts reaction, a fundamental process in organic chemistry, can be adapted for the intramolecular synthesis of the tetrahydroquinoline ring system. acs.org This approach typically involves an acyclic precursor containing an amine tethered to an aromatic ring and a suitable electrophilic center. Upon activation with a Lewis or Brønsted acid, an intramolecular electrophilic aromatic substitution occurs, where the aromatic ring acts as the nucleophile to close the ring and form the heterocyclic system. nih.gov

This strategy has been successfully employed to create a variety of substituted tetrahydroquinolines. For instance, a tandem Michael addition and intramolecular Friedel-Crafts cyclization of arylamines with δ-hydroxy-α,β-unsaturated aldehydes can produce chiral 2,4-disubstituted tetrahydroquinolines. The efficiency and stereoselectivity of these cyclizations are often dependent on the choice of catalyst and the nature of the substituents on the precursor. researchgate.net While many reported Friedel-Crafts reactions require strong acids, newer methods focus on using catalytic amounts of milder catalysts to improve the environmental and economic viability of the process. nih.govbeilstein-journals.org

One-pot syntheses, including domino and multicomponent reactions, are highly efficient strategies for building complex molecules like tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates. nih.gov This approach aligns with the principles of green chemistry by reducing waste, saving time, and improving atom economy. semanticscholar.org

The Povarov reaction, as mentioned earlier, is a prime example of a one-pot, three-component synthesis of tetrahydroquinolines. chem-station.com Another prominent example is the Hantzsch condensation, which can be adapted in a four-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), a C-H acid (like dimedone), and an ammonium (B1175870) salt to yield polyhydroquinolines. semanticscholar.org Other one-pot methods include domino sequences involving reduction/reductive amination of 2-nitroarylketones or aldehydes, which proceed through a cascade of reactions to form the final tetrahydroquinoline product in high yields. nih.gov The development of novel catalysts, including heterogeneous and nanocatalysts, has further expanded the scope and applicability of one-pot syntheses for quinoline (B57606) and tetrahydroquinoline derivatives. researchgate.net

While one-pot reactions offer efficiency, multi-step syntheses provide greater control over the construction of complex and specifically functionalized tetrahydroquinoline derivatives through the isolation and purification of intermediates. These pathways allow for the sequential introduction of functional groups and the precise establishment of stereocenters.

A representative multi-step approach is a two-step procedure involving an initial regioselective intermolecular hydroaminoalkylation of an ortho-halostyrene with an aniline derivative. researchgate.net The resulting intermediate is then subjected to an intramolecular Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to close the ring and furnish the 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net Another strategy involves the synthesis of a quinoline ring through methods like the Friedländer annulation, followed by a separate reduction step using reagents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to yield the corresponding tetrahydroquinoline. organic-chemistry.org Such multi-step sequences are indispensable for the synthesis of complex target molecules where a modular approach is required. nih.gov

Classical Cyclization Reactions

Advanced Synthetic Approaches for Substituted Tetra-hydro-quinoline Derivatives

Modern organic synthesis has moved beyond classical methods to develop more sophisticated and efficient ways to construct the tetrahydroquinoline scaffold. These advanced approaches offer greater control over the final product's structure and stereochemistry.

Regioselectivity, the control of where new bonds form in a molecule, is crucial for synthesizing specific isomers of substituted tetrahydroquinolines. Several strategies have been developed to achieve high regioselectivity.

One notable method involves the palladium(II)-catalyzed cascade reaction of N-propargyl arylamines. This process can proceed via either a syn-chloropalladation or an anti-acetoxypalladation of the alkyne, followed by an intramolecular insertion of an olefin. The choice between these two pathways, and thus the resulting regiochemistry of the chloro- or acetoxy-substituted tetrahydroquinoline, is dictated by the terminal group on the propargyl moiety and, in the case of acetoxypalladation, the presence of a bidentate nitrogen ligand. rsc.org This method is highly atom-economical, forming a C-Cl or C-O bond and a C-C bond in a single operation. rsc.org

Another approach to regioselective synthesis is the gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines. This method provides good yields and excellent regioselectivity under simple reaction conditions. organic-chemistry.org Additionally, a one-pot protocol for the synthesis of N-substituted tetrahydroquinoxalines has been developed that proceeds through a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation. nih.gov This method has proven effective even with unsymmetrical substrates, which are often challenging due to low regioselectivity. nih.gov

The synthesis of specific stereoisomers (enantiomers or diastereomers) of tetrahydroquinolines is of great interest, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis aims to produce a single stereoisomer preferentially.

Aza-Michael reactions have been effectively used to establish the stereochemistry in the asymmetric synthesis of tetrahydroquinolines. imperial.ac.uk For instance, the synthesis of Galipea alkaloids utilized an aza-Michael reaction to set the required stereocenter, achieving high enantioselectivity. imperial.ac.ukrsc.org Similarly, this reaction has been applied to the formal synthesis of Martinelline alkaloids. imperial.ac.uk

Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org One method involves the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction with a Hantzsch ester, all catalyzed by a single chiral phosphoric acid. organic-chemistry.org Another approach combines Brønsted acid catalysis with visible-light induction for a relay cyclization and transfer hydrogenation of 2-aminoenones. organic-chemistry.org

Supramolecular organocatalysis, using a combination of a quinidine-NH-thiourea and L-phenylalanine, has also been employed for the synthesis of functionalized chiral tetrahydroquinolines. nih.gov Furthermore, multicomponent reactions can be used to generate complex tetracyclic tetrahydroquinoline derivatives with excellent diastereoselectivity. acs.org

Table 1: Comparison of Asymmetric Synthesis Methods for Tetrahydroquinolines

| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity |

|---|---|---|---|

| Aza-Michael Reaction | Palladium Catalyst | Aza-Michael addition | High enantioselectivity imperial.ac.ukrsc.org |

| Dehydrative Cyclization/Reduction | Chiral Phosphoric Acid | Cyclization and asymmetric reduction | Excellent enantioselectivities organic-chemistry.org |

| Relay Cyclization/Hydrogenation | Brønsted Acid & Visible Light | Cyclization and transfer hydrogenation | Highly enantioselective organic-chemistry.org |

| Supramolecular Organocatalysis | Quinidine-NH-thiourea/L-phenylalanine | Asymmetric functionalization | High enantioselectivities nih.govresearchgate.net |

Catalyst-Mediated Synthesis (e.g., Lewis Acid Catalysis)

Catalysts play a pivotal role in modern organic synthesis by increasing reaction rates and controlling selectivity. Lewis acids, which are electron-pair acceptors, are particularly effective in synthesizing tetrahydroquinolines. mdpi.com

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for constructing the tetrahydroquinoline skeleton and is often catalyzed by Lewis acids. nih.gov In a study comparing various Lewis acids (InCl₃, BiCl₃, AlCl₃, TiCl₄, and BF₃) for the synthesis of an N-propargyl tetrahydroquinoline, InCl₃ was found to give the best yield. The reaction did not proceed in the absence of a catalyst. nih.gov

Gadolinium triflate has been identified as a superior Lewis acid catalyst compared to scandium triflate for preparing polycyclic tetrahydroquinolines via a 1,5-hydride shift and ring closure sequence. nih.gov Lewis base catalysis has also been explored, with a method for the divergent synthesis of highly substituted tetrahydroquinolines through switchable [4+2] or [3+2] annulations of Morita–Baylis–Hillman carbonates with activated olefins. acs.org

Table 2: Performance of Different Lewis Acid Catalysts in a Povarov Reaction

| Lewis Acid Catalyst (20 mol%) | Yield (%) |

|---|---|

| InCl₃ | High |

| BiCl₃ | Moderate to High |

| AlCl₃ | Moderate to High |

| TiCl₄ | Moderate to High |

| BF₃·OEt₂ | Moderate to High |

| No Catalyst | 0 |

Data derived from a study on the synthesis of N-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinoline. nih.gov

Green Chemistry Approaches in Tetrahydroquinoline Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These principles are increasingly being applied to the synthesis of tetrahydroquinolines.

One green approach is the use of domino reactions, which involve multiple bond-forming transformations in a single operation without isolating intermediates. nih.gov This improves atom economy and reduces waste. nih.gov For example, a domino reduction-reductive amination of 2-nitroarylketones and aldehydes using a Pd/C catalyst yields tetrahydroquinolines in high yields. nih.gov

Electrochemical methods also offer a green alternative. Tetrahydroquinoline derivatives can be synthesized at room temperature through the electrochemical hydrocyanomethylation of quinolines, using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org This method features mild conditions and high efficiency. rsc.org

The use of nanoporous gold (AuNPore) as a recyclable catalyst for the hydrogenation of quinolines is another sustainable approach. organic-chemistry.org Additionally, covalent organic frameworks (COFs) with engineered defects have been used as highly efficient and stable metal-free photocatalysts for the quantitative synthesis of tetrahydroquinolines under visible light. rsc.org Some syntheses have also been achieved using ultrasound irradiation in water with a recyclable ionic liquid catalyst. researchgate.net

Derivatization Strategies for Enhancing Molecular Diversity

Creating a wide range of tetrahydroquinoline derivatives is important for drug discovery and materials science. This is often achieved by functionalizing the core tetrahydroquinoline structure.

Various strategies exist to introduce new functional groups onto the tetrahydroquinoline skeleton. One method is the chemoselective annulation of an aza-ortho-quinone methide precursor with a bifunctional olefin to produce highly functionalized tetrahydroquinolines containing an indole (B1671886) scaffold. nih.govacs.org This inverse-electron-demand aza-Diels–Alder reaction proceeds under mild conditions with excellent yields and diastereoselectivity. nih.govacs.org

Direct C-H functionalization is another powerful tool. For example, a Cu/Ir-catalyzed dehydrogenative cross-coupling of tetrahydroquinolines with indoles allows for the direct formation of a C(sp³)-C(sp²) bond. nih.govacs.org Palladium-catalyzed ring-expansion reactions have also been used to create polysubstituted tetrahydroquinoline-indole scaffolds. nih.govacs.org These methods provide access to a diverse range of structurally complex molecules that would be difficult to synthesize using traditional approaches. researchgate.net

Introduction of Diverse Pharmacophores

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the introduction of various pharmacophores. These molecular fragments are responsible for a drug's biological activity. The incorporation of moieties such as morpholine (B109124), pyrazole (B372694), and hydrazide has been a key strategy in developing novel tetrahydroquinoline-based therapeutic agents. gfcollege.innih.gov

Morpholine: The morpholine ring is a valuable pharmacophore known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net Its inclusion in the tetrahydroquinoline structure can improve solubility, membrane permeability, and target engagement. researchgate.netmdpi.com A strategic approach to synthesize morpholine-substituted tetrahydroquinoline derivatives often involves a multi-step process. This can include nitration of the tetrahydroquinoline core, followed by amidation/coupling with a morpholine-containing reagent, and subsequent reduction. researchgate.net For instance, a series of N-(1-(morpholine-4-carbonyl) derivatives of tetrahydroquinoline have been synthesized to explore their potential as mTOR inhibitors for cancer therapy. mdpi.com The trifluoromethyl and morpholine moieties, in particular, have been shown to significantly enhance the selectivity and potency of these compounds. mdpi.comnih.gov

Pyrazole: The pyrazole scaffold is another important building block in medicinal chemistry, found in numerous bioactive compounds. bibliomed.org The synthesis of pyrazole-conjugated tetrahydroquinoline derivatives has been achieved through efficient one-pot, three-component reactions. bibliomed.org One such method involves reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-dione, and various benzaldehydes in a green reaction medium like glycerol (B35011). bibliomed.org This approach has yielded a series of pyrazolo[3,4-b]quinolines with potential anticancer activities. bibliomed.org The introduction of the tetrahydroquinoline moiety to the pyrazole structure has also been explored to discover compounds with fungicidal activity. nih.gov

Hydrazide: The hydrazide group is another key pharmacophore that has been incorporated into the tetrahydroquinoline framework. The synthesis of hydrazide-hydrazone derivatives of quinoline has been reported, which can be further modified. mdpi.com While the provided search results focus more on quinoline-hydrazides, the general synthetic principles can be applied to tetrahydroquinoline systems. These syntheses often involve the reaction of a formyl-substituted quinoline or tetrahydroquinoline with hydrazine (B178648) hydrate (B1144303) to form the hydrazone, which can then be coupled with various carboxylic acids. mdpi.com

The following table summarizes the synthetic approaches for introducing these pharmacophores:

| Pharmacophore | Synthetic Approach | Key Reactants | Example Application |

| Morpholine | Multi-step synthesis involving nitration, amidation, and reduction. researchgate.net | Tetrahydroquinoline, KNO3/H2SO4, Morpholine-containing reagent, Zn/NH4Cl. researchgate.net | mTOR inhibitors for cancer therapy. mdpi.comnih.gov |

| Pyrazole | One-pot, three-component reaction. bibliomed.org | 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-dione, Benzaldehydes. bibliomed.org | Anticancer and fungicidal agents. bibliomed.orgnih.gov |

| Hydrazide | Formation of hydrazone followed by coupling with carboxylic acids. mdpi.com | Formyl-tetrahydroquinoline, Hydrazine hydrate, Substituted carboxylic acids. mdpi.com | Biologically active hydrazide compounds. mdpi.com |

Synthesis of Hybrid Compounds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or even a dual mode of action.

Quercetin (B1663063)–Tetrahydroisoquinoline Hybrids: While the prompt specifies Quercetin–Tetrahydroiso quinoline hybrids, the principles are highly relevant to the synthesis of similar tetrahydroquinoline hybrids. The synthesis of C8-aminomethylated quercetin–1,2,3,4-tetrahydroisoquinoline derivatives is achieved through the Mannich reaction. mdpi.com This reaction involves quercetin and an iminium ion formed in situ from a 1,2,3,4-tetrahydroisoquinoline and formaldehyde. mdpi.com This derivatization has been shown to improve the antioxidative potential of quercetin. mdpi.com Although these specific hybrids were predicted to be unable to cross the blood-brain barrier, they did satisfy Lipinski's rule of five, indicating drug-like properties. mdpi.comresearchgate.net

A general one-pot method for synthesizing new quercetin-based derivatives involves the reaction of quercetin with in situ formed electrophilic N-alkoxycarbonylazolium ions. mdpi.com This approach has demonstrated good regioselectivity for the C-8 position of quercetin. mdpi.com

The following table outlines the synthesis of these hybrid compounds:

| Hybrid Compound | Synthetic Method | Key Reactants | Observed Outcome |

| Quercetin–Tetrahydroisoquinoline | Mannich Reaction. mdpi.com | Quercetin, 1,2,3,4-tetrahydroisoquinoline, Formaldehyde. mdpi.com | Improved antioxidative potential. mdpi.com |

| Quercetin-benzazole | One-pot amidoalkylation. mdpi.com | Quercetin, N-alkoxycarbonylazolium ions. mdpi.com | Good regioselectivity and potential for further structural optimization. mdpi.com |

Synthetic Challenges and Optimization in Tetra-hydro-quinoline Derivative Production

The synthesis of tetrahydroquinoline derivatives, while versatile, is not without its challenges. The development of efficient, sustainable, and scalable synthetic routes is a continuous area of research.

Challenges:

Control of Selectivity: In multi-component reactions, controlling the regioselectivity and stereoselectivity can be challenging. For instance, in the Povarov reaction, a [4+2] cycloaddition, the choice of catalyst and reaction conditions is crucial to obtain the desired isomer. bibliotekanauki.pl

Reaction Conditions: Many classical methods for tetrahydroquinoline synthesis require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit functional group tolerance. researchgate.net

Green Chemistry: There is a growing need to develop more environmentally friendly synthetic methods that utilize greener solvents and catalysts and minimize waste generation. arabjchem.org

Substrate Scope: Some synthetic methods may have a limited substrate scope, failing to accommodate a wide range of functional groups, which is crucial for creating diverse chemical libraries for drug discovery. frontiersin.org

Optimization:

Catalyst Development: The use of Lewis acids and other catalysts has been shown to improve reaction rates and yields in tetrahydroquinoline synthesis. bibliotekanauki.pl Visible light photocatalysis is an emerging strategy that allows for reactions to proceed under very mild conditions. researchgate.net

Multi-component vs. Multi-step Reactions: Multi-component reactions, where multiple reactants are combined in a single step, are often more efficient and atom-economical than traditional multi-step syntheses. bibliotekanauki.pl However, multi-step approaches can sometimes offer better control over the formation of specific products. bibliotekanauki.pl

Green Solvents: The use of environmentally benign solvents like glycerol is being explored as an alternative to traditional organic solvents. bibliomed.org

Electrochemical Methods: Electrochemical synthesis offers a green and efficient alternative for the synthesis of tetrahydroquinoline derivatives, using acetonitrile as both a hydrogen source and a cyanomethyl precursor under mild conditions. rsc.org

Flow Chemistry: The application of continuous flow technology can offer better control over reaction parameters, leading to improved yields and safety, especially for reactions that are highly exothermic or involve hazardous reagents.

The following table highlights some of the challenges and optimization strategies:

| Challenge | Optimization Strategy | Example |

| Harsh Reaction Conditions | Visible light photocatalysis. researchgate.net | Light-mediated cyclization of iodoaryl vinyl derivatives. researchgate.net |

| Limited Selectivity | Use of specific catalysts (e.g., Lewis acids). bibliotekanauki.pl | Povarov [4+2] cycloaddition with controlled diastereoselectivity. frontiersin.org |

| Environmental Concerns | Use of green solvents and electrochemical methods. bibliomed.orgrsc.org | Glycerol as a reaction medium bibliomed.org; Electrochemical hydrocyanomethylation. rsc.org |

| Inefficient Multi-step Synthesis | Development of one-pot, multi-component reactions. bibliomed.orgbibliotekanauki.pl | One-pot synthesis of pyrazole conjugated tetrahydroquinolines. bibliomed.org |

Structural Elucidation and Characterization of Tetra Hydro Quinoline Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods have been instrumental in confirming the molecular structure of Tetra-hydro-quinoline derivative 4. These techniques provide a detailed overview of the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of tetrahydroquinoline derivatives, providing precise information about the hydrogen and carbon framework of the molecules.

For a series of newly synthesized tetrahydroquinoline derivatives, ¹H-NMR spectroscopy revealed characteristic signals. For instance, in one derivative, the eight protons of the quinoline (B57606) core in the aliphatic region appeared between 1.52–2.65 ppm. nih.gov The methoxy (B1213986) group protons were observed at 3.88 ppm, and a key NH proton signal was identified at a downfield shift of 12.59 ppm. nih.gov In another series of spiro-tetrahydroquinoline derivatives, the structures were confirmed by ¹H-NMR and ¹³C-NMR. nih.gov The development of a selective synthesis for 4-substituted tetrahydroquinolines also relied heavily on thorough NMR structural elucidation. chemrxiv.org

Detailed ¹H and ¹³C NMR spectral data have been assigned for related complex systems, such as isoindolo[1,2-a]isoquinoline derivatives, using two-dimensional experiments like COSY, HMQC, HMBC, and NOESY for complete structural assignment. researchgate.net For some 2-substituted tetrahydroquinoline derivatives, ¹H NMR and ¹³C NMR data have been extensively reported. rsc.org

Interactive ¹H NMR Data Table for a Tetrahydroquinoline Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.97 | t | 8.1 | Ar-H |

| 6.27 | d | 8.2 | Ar-H |

| 6.20 | d | 8.1 | Ar-H |

| 4.08 – 3.97 | m | -CH- | |

| 3.79 | s | -OCH₃ | |

| 3.66 – 3.58 | m | -CH₂- | |

| 2.78 – 2.62 | m | -CH₂- | |

| 2.51 | d | 6.5 | -CH₂-CN |

| 2.09 – 2.01 | m | -CH- | |

| 1.84 – 1.74 | m | -CH₂- |

Data corresponds to 2-(8-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)acetonitrile. rsc.org

Interactive ¹³C NMR Data Table for a Tetrahydroquinoline Derivative

| Chemical Shift (δ) ppm | Assignment |

| 157.7 | C |

| 143.7 | C |

| 127.1 | CH |

| 117.8 | CN |

| 108.9 | CH |

| 107.9 | CH |

| 100.0 | C |

| 55.2 | OCH₃ |

| 47.4 | CH |

| 26.7 | CH₂ |

| 24.4 | CH₂ |

| 18.5 | CH₂ |

Data corresponds to 2-(8-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)acetonitrile. rsc.org

Mass Spectrometry (MS)

Mass spectrometry has been crucial for determining the molecular weight and fragmentation patterns of tetrahydroquinoline derivatives, corroborating the proposed structures.

High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of these compounds. For example, the HRMS (ESI) data for 2-(8-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)acetonitrile showed a [M+Na]⁺ peak at m/z 225.0998, which is consistent with the calculated mass of 225.1001 for C₁₂H₁₄N₂ONa. rsc.org Similarly, various other synthesized tetrahydroquinoline derivatives have been characterized by HRMS to confirm their molecular formulas. rsc.org The synthesis of novel spiro-tetrahydroquinoline derivatives also utilized mass spectroscopy for characterization. nih.gov

Interactive Mass Spectrometry Data Table for a Tetrahydroquinoline Derivative

| Compound | Ionization Method | Calculated m/z | Found m/z | Formula |

| 2-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetonitrile | ESI | 227.0955 [M+Na]⁺ | 227.0957 | C₁₂H₁₃FN₂Na |

| 2-(Adamantan-1-yl)-1,2,3,4-tetrahydroquinoline | ESI | 268.2060 [M+H]⁺ | 268.2061 | C₁₉H₂₆N |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | ESI | 210.1277 [M+H]⁺ | 210.1275 | C₁₅H₁₆N |

Data sourced from a study on the electrochemical synthesis of tetrahydroquinoline derivatives. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the characterization of a quinolone carbonitrile derivative, IR spectroscopy was used to identify key functional groups. nih.gov The spectrum showed absorption bands at 1685 cm⁻¹, 2225 cm⁻¹, and 3330 cm⁻¹, which were attributed to the C=O, C≡N, and NH groups, respectively. nih.gov The absence of the C=O band and the NH signal in the IR and ¹H-NMR spectra, respectively, of a subsequent product confirmed a successful chlorination reaction. nih.gov For novel tetrahydroisoquinolines, a related class of compounds, IR spectroscopy has been used to identify functional groups such as O-H, C-H (sp³), C≡N, and C=O. nih.gov

Interactive IR Spectroscopy Data Table for a Tetrahydroquinoline Derivative

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3330 | N-H stretch |

| 2225 | C≡N stretch |

| 1685 | C=O stretch |

Data corresponds to a quinolone carbonitrile derivative. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline compounds. In the study of novel spiro-tetrahydroquinoline derivatives, the stereoconfigurations were unequivocally confirmed by X-ray analysis of a single crystal of compound 3a. nih.gov This technique provided conclusive evidence of the relative and absolute stereochemistry of the newly formed chiral centers. Similarly, the crystal structure of a related isoindolo[1,2-a]isoquinoline derivative was determined by X-ray crystallography, which was crucial for the complete assignment of its NMR spectra. researchgate.net The absolute configuration of atropisomeric biaryl aldehydes, which can be converted to tetrahydroquinoline analogs, has also been established through single-crystal X-ray diffraction analysis. acs.org

Chromatographic Purity Assessment (e.g., TLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating components of a reaction mixture. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions. For instance, in the synthesis of isoindolo[1,2-a]isoquinolin-8-one derivatives, TLC on silica (B1680970) gel 60 F₂₅₄ chromatofoils was employed. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both separation and identification. The GC-MS data for 1,2,3,4-tetrahydroquinoline (B108954) shows a characteristic fragmentation pattern with major peaks at m/z 132, 133, 117, 51, and 104. nih.gov In catalytic reactions producing tetrahydroquinolines, the conversion and selectivity of the products were determined using gas chromatography with a flame ionization detector (GC-FID). rsc.org

Biological Activity Spectrum of Tetra Hydro Quinoline Derivatives: Pre Clinical Investigations

Anticancer and Antiproliferative Activities

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents in various pre-clinical models, exhibiting efficacy against several human cancer cell lines and displaying favorable selective cytotoxicity profiles.

Newly synthesized tetrahydroquinoline derivatives have shown potent anticancer activity against multiple human cancer cell lines. One derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) , was found to significantly decrease the viability of human non-small cell lung cancer (A549) and colon cancer (HCT-116) cells, with IC₅₀ values of 11.33 ± 0.67 µM and approximately 13 µM, respectively. nih.gov In contrast, other derivatives in the same series (4b, 4c, 4d, and 4e) did not show any significant effect on the tested cell lines within the same concentration range. nih.gov

In studies targeting breast cancer, another tetrahydroquinoline derivative, compound 2 , was shown to inhibit the proliferation of both MCF-7 and MDA-MB-231 cell lines. nih.gov The experimental assays revealed that compound 2 decreased cell proliferation with IC₅₀ values of 50µM for MCF-7 cells and 25µM for MDA-MB-231 cells after 72 hours of treatment. nih.gov Notably, the inhibitory effect of compound 2 on the proliferation of MDA-MB-231 cells was similar to that of the known GPER ligand, G1. nih.gov

Further studies on a different series of thirteen tetrahydroquinoline derivatives (labeled SF1-SF13) identified compounds with anti-proliferative potential. nih.gov For instance, compound SF8 showed significant results against Hep-2C cells with an IC₅₀ value of 11.9 ± 1.04 µM after 72 hours, which was more potent than the standard drug cisplatin (B142131) (IC₅₀ value of 14.6 ± 1.01 µM). mdpi.comnih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| 4a | A549 | Non-Small Cell Lung Cancer | 11.33 ± 0.67 | nih.gov |

| 4a | HCT-116 | Colon Cancer | ~13 | nih.gov |

| Compound 2 | MCF-7 | Breast Cancer | 50 | nih.gov |

| Compound 2 | MDA-MB-231 | Breast Cancer | 25 | nih.gov |

| SF8 | Hep-2C | Laryngeal Carcinoma | 11.9 ± 1.04 | mdpi.comnih.gov |

| Cisplatin (Standard) | Hep-2C | Laryngeal Carcinoma | 14.6 ± 1.01 | mdpi.comnih.gov |

A critical aspect of cancer therapy is the selective targeting of cancer cells while sparing normal, healthy cells. Certain tetrahydroquinoline derivatives have shown promising selective cytotoxicity. Compound 4a , for example, significantly inhibits the viability of lung and colon cancer cells while exhibiting minimal toxicity towards nonmalignant human kidney cells (HEK293). nih.gov The IC₅₀ value of compound 4a against HEK293 cells was substantially higher than that observed for the A549 and HCT-116 cancer cell lines, indicating a favorable selectivity profile. nih.gov Similarly, a monoorganotin Schiff base compound, C1, demonstrated strong growth inhibition against MCF-7 breast cancer cells (IC₅₀ of 2.5±0.50 μg/mL) while showing significantly less toxicity to normal human hepatic WRL-68 cells (IC₅₀ >30 μg/mL). nih.gov

The antiproliferative effects and cytotoxicity of tetrahydroquinoline derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov A reduction in cell viability upon treatment with a compound suggests an inhibition of cell proliferation or induction of cell death. nih.gov The results of the MTT assay are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits 50% of cell growth. nih.gov This value is a standard measure of a compound's potency in inhibiting cell proliferation. nih.govnih.gov

Anti-inflammatory Properties

The tetrahydroquinoline scaffold is also associated with significant anti-inflammatory properties. mdpi.com The evaluation of these properties often involves measuring the inhibition of pro-inflammatory mediators. In one study, a series of tetrahydroquinoline derivatives were assessed for their ability to scavenge nitric oxide (NO), a key inflammatory mediator. mdpi.com The results indicated that several compounds, notably SF13 , SF1 , and SF2 , were effective at scavenging NO. SF13 demonstrated the highest activity, reducing NO levels by a maximum of 85% at a 50 µM concentration. mdpi.comnih.gov The anti-inflammatory potential of related quinoline (B57606) derivatives has also been confirmed through the inhibition of other key inflammatory molecules, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. epa.gov

Antioxidant Potency

Several studies have highlighted the significant antioxidant capacity of tetrahydroquinoline derivatives. The antioxidant potential is often assessed using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.govmdpi.com

In one study, thirteen THQ derivatives were evaluated, with compound SF8 showing the most potent DPPH scavenging effect, with an IC₅₀ value of 29.19 ± 0.25 µg/mL. nih.gov This was superior to the standard antioxidants ascorbic acid (IC₅₀ of 41.38 ± 0.34 µg/mL) and quercetin (B1663063). Other compounds from this series, including SF4 and SF6 , also exhibited good antioxidant potential against DPPH radicals. nih.gov

Another study focusing on four different THQ derivatives found that all compounds demonstrated excellent antioxidant capacity in the ABTS assay. mdpi.com The EC₅₀ values for these compounds were all below 10 μg/mL, which was significantly better than the ascorbic acid control (EC₅₀ = 35 μg/mL). mdpi.com

| Compound | Assay | IC₅₀/EC₅₀ Value (µg/mL) | Source |

|---|---|---|---|

| SF8 | DPPH | 29.19 ± 0.25 | nih.gov |

| SF4 | DPPH | 29.79 ± 0.26 | nih.gov |

| SF6 | DPPH | 35.89 ± 0.33 | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 41.38 ± 0.34 | nih.gov |

| THQ Derivatives (4 compounds) | ABTS | < 10 | mdpi.com |

| Ascorbic Acid (Standard) | ABTS | 35 | mdpi.com |

Antimicrobial and Antibacterial Activities

The quinoline core is present in many compounds known for their antimicrobial properties, and tetrahydroquinoline derivatives are no exception. mdpi.comnih.gov Pre-clinical screenings have identified activity against various bacterial strains. A study of ten tetrahydroquinoline derivatives (4a-j ) revealed antibacterial activity specifically against the Gram-positive bacterium Staphylococcus aureus. researchgate.net However, these same compounds did not show any activity against the Gram-negative bacteria E. coli and Pseudomonas aeruginosa. researchgate.net This suggests a degree of specificity in their antibacterial action. The natural product family of tetrahydroisoquinoline (THIQ) alkaloids, a related class of compounds, are known to exhibit broad-spectrum antimicrobial activities, further highlighting the potential of this general chemical scaffold in developing new antibiotics. nih.gov

Enzyme Inhibition Studies

The ability of tetrahydroquinoline derivatives to interact with and inhibit the activity of specific enzymes is a cornerstone of their therapeutic potential. Researchers have explored their efficacy against several key enzymatic targets implicated in a range of diseases, from inflammation to cancer.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4, particularly the PDE4B subtype, is a validated strategy for treating inflammatory conditions like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. nih.govnih.gov

Pre-clinical studies have demonstrated that synthetic tetrahydroquinoline and tetrahydroisoquinoline derivatives can act as potent PDE4 inhibitors. nih.govnih.gov In one study, a series of tetrahydroquinoline derivatives bearing a 2-phenyl-5-furan moiety were designed and synthesized. Bioassays revealed that these compounds exhibited good inhibitory activity against PDE4B and effectively blocked the release of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS). nih.gov Notably, the tetrahydroquinoline-based compounds were generally more potent than the corresponding tetrahydroisoquinoline derivatives. nih.gov

Within this series, a specific derivative, compound 4m , which features a 4-methoxybenzene group, emerged as a particularly potent and selective PDE4B inhibitor. nih.gov Molecular docking studies suggested that the tetrahydroquinoline core of compound 4m plays a crucial role in its inhibitory activity by forming hydrogen bonds and π-π stacking interactions within the active site of the PDE4B protein. nih.gov The remainder of the molecule extends into the catalytic domain, effectively blocking the access of cAMP. nih.gov The promising in vitro results were further supported by in vivo activity in animal models of asthma and LPS-induced sepsis. nih.gov

Another research effort focused on developing tetrahydroisoquinoline-based PDE4 inhibitors for the topical treatment of psoriasis. nih.gov Building on a previously identified lead compound, a new series of derivatives was synthesized. One compound, 36 , showed significant inhibitory potency against PDE4D, high selectivity, and favorable safety and permeability profiles. nih.gov In in vivo studies, topical application of compound 36 was more effective than the standard treatment, calcipotriol (B1668217), in improving the characteristics of psoriasis-like skin inflammation in a mouse model. nih.gov

Table 1: Pre-clinical Activity of Tetrahydroquinoline Derivatives as PDE4 Inhibitors

| Compound | Scaffold | Target | Key Findings | Reference |

|---|---|---|---|---|

| Compound 4m | Tetrahydroquinoline | PDE4B | Exhibited the best selective activity against PDE4B; showed in vivo activity in animal models of asthma and sepsis. | nih.gov |

| Compound 36 | Tetrahydroisoquinoline | PDE4D | Showed significant inhibitory potency and was more effective than calcipotriol in an in vivo psoriasis model. | nih.gov |

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. As a key component of the PI3K/AKT/mTOR signaling pathway, it is a significant target for cancer therapy. nih.gov The tetrahydroquinoline scaffold has been identified as a promising framework for the development of potent mTOR inhibitors. mdpi.comtandfonline.com

Research has led to the design and synthesis of numerous tetrahydroquinoline derivatives with significant mTOR inhibitory activity. nih.gov In one study, a pharmacophore-based approach identified the tetrahydroquinoline core, leading to the synthesis of 31 derivatives. nih.gov Among these, compounds HB-UC-1 and HB-UC-5 were found to be the most potent. Gene expression and western blot analyses confirmed that these compounds act as dual mTORC1/mTORC2 inhibitors. nih.gov They effectively inhibited the phosphorylation of AKT at the S473 residue, a key marker of mTORC2 activity, and affected downstream regulators of mTORC1. nih.gov

Another study focused on morpholine-substituted tetrahydroquinoline derivatives. mdpi.comnih.gov Computational modeling and in vitro cytotoxicity assays identified compound 10e as a highly promising candidate. mdpi.comnih.gov This compound displayed exceptional potency against the A549 lung cancer cell line, with an IC50 value of 0.033 µM, and induced apoptosis in a dose-dependent manner. mdpi.comnih.gov The inclusion of trifluoromethyl and morpholine (B109124) groups on the tetrahydroquinoline scaffold was found to significantly enhance both potency and selectivity. mdpi.comnih.gov

Table 2: Pre-clinical Activity of Tetrahydroquinoline Derivatives as mTOR Inhibitors

| Compound | Scaffold | Target | Key Findings | Reference |

|---|---|---|---|---|

| HB-UC-1 | Tetrahydroquinoline | mTORC1/mTORC2 | Acted as a dual inhibitor; showed effectiveness in a benzopyrene-induced lung cancer animal model. | nih.gov |

| HB-UC-5 | Tetrahydroquinoline | mTORC1/mTORC2 | Acted as a dual inhibitor; increased lifespan in cancer-bearing animal models. | nih.gov |

| Compound 10e | Morpholine-substituted Tetrahydroquinoline | mTOR | Displayed exceptional activity against A549 lung cancer cells (IC50 = 0.033 µM). | mdpi.comnih.gov |

The sodium-potassium pump (Na+/K+-ATPase) is a vital transmembrane enzyme responsible for maintaining electrochemical gradients across the cell membrane of animal cells. It has also been explored as a target for anticancer drugs. nih.govmdpi.com

Research into halogenated phenylquinolinones identified 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one (TFHPQ) , a quinolinone derivative, as an efficient inhibitor of Na+/K+-ATPase. nih.gov This compound demonstrated an IC50 value of approximately 10 μM. The inhibition was particularly effective at higher potassium (K+) concentrations, a condition where the enzyme predominantly adopts its E2 conformation. nih.gov Molecular docking studies corroborated these experimental findings, identifying a favorable binding site for TFHPQ near the cytoplasmic C-terminus of the K+-bound enzyme. nih.gov

In a separate line of investigation, quercetin-tetrahydroisoquinoline hybrids were synthesized and evaluated. mdpi.com Derivatization of quercetin with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety (compound 2b ) resulted in a compound with enhanced inhibitory potential toward Na+/K+-ATPase, showing activity in the low micromolar range. This was a significant improvement compared to quercetin alone. mdpi.com This suggests that the two methoxy (B1213986) groups on the tetrahydroisoquinoline portion of the hybrid molecule are involved in the interaction with the enzyme, contributing to the inhibition. mdpi.com

Table 3: Pre-clinical Activity of Quinoline Derivatives as Na+/K+-ATPase Inhibitors

| Compound | Scaffold | Target | Key Findings | Reference |

|---|---|---|---|---|

| TFHPQ | Fluoro-phenylquinolinone | Na+/K+-ATPase | Efficient inhibitor with an IC50 of ~10 μM; inhibition is most effective when the enzyme is in the K+-bound E2 state. | nih.gov |

| Compound 2b | Quercetin-tetrahydroisoquinoline hybrid | Na+/K+-ATPase | Exhibited low micromolar inhibitory activity, highlighting enhanced potential compared to the parent compound quercetin. | mdpi.com |

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov Additionally, certain CDKs, like CDK5, are implicated in neurological disorders. bohrium.comtandfonline.com

Derivatives of the tetrahydroisoquinoline scaffold have shown significant promise as inhibitors of various CDKs. nih.govbohrium.comconsensus.app One study identified a tetrahydroisoquinoline derivative (compound 1 ) as a potent and selective inhibitor of the CDK9-cyclin T1 complex. nih.gov By targeting the ATP binding site, this compound not only inhibited the kinase activity of CDK9 but also disrupted the protein-protein interaction between CDK9 and cyclin T1. This led to reduced proliferation and migration of triple-negative breast cancer cells. nih.gov

Other research has focused on CDK2 and CDK5. A series of novel tetrahydroisoquinolines yielded compound 7e , which was found to be a potent CDK2 inhibitor with an IC50 of 0.149 µM. consensus.appresearchgate.net In studies targeting CDK5, two tetrahydroisoquinoline-4-carbonitrile derivatives (3a and 3b ) were synthesized and showed good binding affinity to the enzyme in molecular docking simulations. bohrium.comtandfonline.com

Table 4: Pre-clinical Activity of Tetrahydroisoquinoline Derivatives as CDK Inhibitors

| Compound | Scaffold | Target | Key Findings | Reference |

|---|---|---|---|---|

| Compound 1 | Tetrahydroisoquinoline | CDK9-cyclin T1 | Disrupted the protein-protein interaction, leading to reduced cancer cell proliferation and migration. | nih.gov |

| Compound 7e | Tetrahydroisoquinoline | CDK2 | Potent inhibitor with an IC50 of 0.149 µM. | consensus.appresearchgate.net |

| Compounds 3a & 3b | Tetrahydroisoquinoline-4-carbonitrile | CDK5 | Showed good binding affinity in molecular docking simulations. | bohrium.comtandfonline.com |

Neuroprotective and Central Nervous System (CNS) Activities

Beyond enzyme inhibition, tetrahydroquinoline derivatives have demonstrated significant potential in models of neurodegenerative diseases, acting through mechanisms that protect neurons from damage and death.

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. Oxidative stress and chronic neuroinflammation are key contributors to this neuronal death. nih.gov Consequently, compounds with both antioxidant and anti-inflammatory properties are of great interest as potential neuroprotective agents. researchgate.net

A specific tetrahydroquinoline derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , has been extensively studied in a rotenone-induced rat model of Parkinson's disease. nih.govnih.gov The findings from these pre-clinical investigations strongly indicate that HTHQ possesses significant neuroprotective properties. nih.govresearchgate.net

Administration of HTHQ to rats with experimental Parkinsonism led to a marked reduction in oxidative stress. nih.gov This was evidenced by decreased levels of key oxidative damage markers, including 8-isoprostane and the products of lipid and protein oxidation, in both the brain and serum of the animals. nih.govnih.gov

The antioxidant activity of HTHQ appeared to be a critical factor in its ability to quell inflammation. nih.gov The compound's administration led to a decrease in the expression of the p65 subunit of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor that mediates inflammatory responses. nih.govmdpi.com This reduction in NF-κB activity was accompanied by a decrease in the mRNA content of pro-inflammatory cytokines in the brain and lower myeloperoxidase activity, an indicator of inflammatory cell infiltration. nih.govresearchgate.net

These molecular changes translated into functional and histopathological improvements. HTHQ-treated animals showed better motor coordination scores and higher levels of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis, indicating a protective effect on dopaminergic neurons. researchgate.netnih.gov Histopathological examination revealed that the structural changes in the brain tissue of the experimental animals were attenuated by HTHQ treatment. nih.gov

Table 5: Neuroprotective Effects of HTHQ in a Rat Model of Parkinson's Disease

| Parameter | Effect of HTHQ Treatment | Outcome | Reference |

|---|---|---|---|

| Oxidative Stress Markers | Decreased levels of 8-isoprostane, lipid peroxidation products, and oxidized protein products. | Alleviation of oxidative stress. | nih.govnih.gov |

| Inflammation | Reduced expression of NF-κB p65 subunit and mRNA of pro-inflammatory cytokines. | Suppression of neuroinflammation. | nih.govmdpi.com |

| Neuronal Integrity | Increased levels of tyrosine hydroxylase; attenuated histopathological changes in the brain. | Protection of dopaminergic neurons. | nih.gov |

| Motor Function | Improved motor coordination scores. | Functional recovery. | researchgate.netnih.gov |

Anti-Alzheimer's Potential

Tetrahydroquinoline derivatives have emerged as promising candidates for the development of treatments for Alzheimer's disease (AD). nih.gov Research has focused on their ability to counteract the complex neurodegenerative processes of AD through various mechanisms.

One primary strategy involves the inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov A series of phenanthroline-tetrahydroquinoline hybrids were synthesized and evaluated for this purpose. Among them, the 4-pyridine derivative (compound 4d) demonstrated a dual inhibitory capability, showing selectivity towards AChE. nih.gov Similarly, studies on N-aryl-tetrahydroisoquinoline derivatives found that compounds 3c and 3i were potent inhibitors of cholinergic enzymes, highlighting the C-1 position of the THQ moiety as crucial for this biological activity. mdpi.com

Beyond cholinesterase inhibition, certain THQ derivatives exhibit neuroprotective, anti-inflammatory, and antioxidant properties. nih.gov Tetrahydroisoquinoline (THIQ) derivatives, which are structurally related to THQs, have been shown to enhance lysosome biogenesis, a process that helps clear aggregated amyloid-beta (Aβ) peptides, a hallmark of AD. nih.gov In pre-clinical models using APP/PS1 mice, compounds 37 and 45 were found to activate transcription factor EB (TFEB), a key regulator of lysosomal function. This action led to a significant reduction in Aβ aggregates and an improvement in learning and memory. nih.gov Another derivative, 1MeTIQ , has been reported to provide neuroprotection against Aβ toxicity. nih.gov

Anticonvulsant Effects

The therapeutic potential of tetrahydroquinoline derivatives extends to the management of seizures. nih.gov Pre-clinical investigations have identified several series of these compounds with significant anticonvulsant properties.

In one study, novel 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and tested for their ability to prevent sound-induced seizures in DBA/2 mice, a common animal model for epilepsy. Several of these compounds demonstrated high anticonvulsant potency, acting as potential non-competitive AMPA receptor antagonists. nih.gov

Another line of research focused on modifying the basic quinoline structure to enhance its anticonvulsant effects. A series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines (3a-f) showed significantly increased anticonvulsant activity compared to their parent compounds in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov Among these, compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) was identified as the most potent, with an ED₅₀ of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. nih.gov

Other Reported Biological Activities (e.g., Antidiabetic, Anti-parasitic, Anti-HIV)

The versatile scaffold of tetrahydroquinoline has been leveraged to develop agents for a variety of other diseases, including metabolic disorders and infectious diseases. ajrconline.org

Antidiabetic Activity

Several tetrahydroquinoline derivatives have shown potential as antidiabetic agents by targeting different mechanisms involved in glucose metabolism. One approach involves the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). For instance, 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) derivatives were designed as PPAR agonists to treat type 2 diabetes. ajrconline.org Another study identified a series of (S)-1,2,3,4-tetrahydroisoquinoline derivatives as selective PPARγ partial agonists, with compound 20g significantly reducing plasma glucose levels in hyperglycemic mice. nih.gov Other derivatives have been investigated as inhibitors of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine. A study on polyhydroquinoline derivatives reported compounds with excellent inhibitory activity, with IC₅₀ values ranging from 1.23 to 73.85 μM. nih.gov

Anti-parasitic Activity

The THQ scaffold has been a fruitful source of anti-parasitic agents. A notable example is JAG21 , a tetrahydroquinolone that shows potent activity against apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum, the causative agent of malaria. frontiersin.orgnih.gov JAG21 functions by inhibiting the parasite's cytochrome bc1 complex, a key component of the mitochondrial electron transport chain. frontiersin.org In mouse models of toxoplasmosis, JAG21 treatment led to 100% survival. nih.govcore.ac.uk Other research identified the tetrahydroquinoline MMV692140 as an antimalarial compound that targets the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov Furthermore, various THQ derivatives have shown activity against other parasites, including Leishmania and Trypanosoma. rsc.orggoogle.com

Anti-HIV Activity

Tetrahydroquinoline derivatives have been investigated as inhibitors of HIV-1. One class of substituted tetrahydroquinolines acts as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV-1 reverse transcriptase enzyme. nih.gov Another strategy involves targeting the CXCR4 receptor, a co-receptor that HIV uses to enter T-cells. The tetrahydroquinoline-based derivative AMD11070 (mavorixafor) is a CXCR4 antagonist that has undergone clinical evaluation as an antiretroviral agent. nih.gov Other studies have identified 2-aryl quinolines and other THQ derivatives that inhibit HIV transcription or show potent anti-HIV activity through various mechanisms. rsc.orgresearchgate.netnih.gov

Mechanistic Insights into the Biological Actions of Tetra Hydro Quinoline Derivatives

Cellular and Molecular Mechanisms of Anticancer Activity

The anticancer properties of tetra-hydro-quinoline derivatives are multifaceted, involving the targeted disruption of cancer cell proliferation, survival, and signaling pathways.

Induction of Apoptosis Pathways (Intrinsic and Extrinsic)

A primary mechanism through which tetra-hydro-quinoline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Research has shown that certain derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptosis pathways.

For instance, the compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (designated as 4a) has been demonstrated to induce apoptotic cell death in lung cancer (A549) and colon cancer (HTC-116) cell lines through both intrinsic and extrinsic routes. nih.gov Another study on a 4-trifluoromethyl substituted derivative (4ag) found that it triggers apoptosis in glioblastoma multiforme (GBM) cells by activating Caspase-3/7. nih.gov This activation was linked to the generation of intracellular reactive oxygen species (iROS), which elevates mitochondrial ROS (mtROS) and disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Similarly, a tetrahydroisoquinoline derivative, LFZ-4-46, was also found to induce apoptosis in breast and prostate cancer cells. nih.gov

Table 1: Apoptosis Induction by Tetra-hydro-quinoline Derivatives

| Compound | Cancer Cell Line | Apoptotic Mechanism | Key Findings | Reference |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung), HTC-116 (Colon) | Intrinsic & Extrinsic Pathways | Potent cytotoxicity leading to apoptotic cell death. | nih.gov |

| 4-trifluoromethyl substituted derivative (4ag) | SNB19 & LN229 (Glioblastoma) | ROS-mediated, Caspase-3/7 activation | Induction of iROS and mtROS, disruption of mitochondrial membrane potential. | nih.gov |

| LFZ-4-46 | Breast and Prostate Cancer Cells | DNA Damage-mediated | Activation of γ-H2AX and DNA strand breaks lead to apoptosis. | nih.gov |

Cell Cycle Arrest (e.g., G2/M phase)

In addition to inducing apoptosis, tetra-hydro-quinoline derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. A prominent example is the G2/M phase arrest, which prevents cells from entering mitosis.

The compound 4a was observed to arrest the cell cycle in A549 lung cancer cells at the G2/M phase. nih.gov This effect was time-dependent, with the fraction of cells in the G2 phase increasing significantly after 24 and 48 hours of treatment. nih.gov This arrest at the G2/M checkpoint is a common mechanism for various quinoline-based compounds that exhibit antimitotic properties. nih.gov Another tetrahydroisoquinoline derivative, compound 7e, also caused cell cycle arrest at the G2/M phase in the A549 cell line, leading to a significant increase in apoptosis. nih.gov

Modulation of Signaling Pathways (e.g., NF-κB Nuclear Translocation Blockade)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes including inflammation, immune responses, cell growth, and apoptosis. nih.gov Its dysregulation is linked to various diseases, including cancer. nih.gov Tetra-hydro-quinoline derivatives have been identified as potent inhibitors of this pathway.

A series of novel 1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.govnih.gov One derivative, compound 6g, exhibited exceptionally potent inhibition of NF-κB activity, being 53 times more potent than the reference compound, and displayed strong cytotoxicity against a panel of human cancer cell lines. nih.gov The inhibition of NF-κB activation is a crucial anti-inflammatory and antitumor mechanism. nih.gov

Target Engagement (e.g., mTOR Active Site Interaction)

The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently mutated in cancers like lung cancer. nih.gov Tetrahydroquinoline (THQ) has been identified as a core scaffold for designing potent mTOR inhibitors. nih.gov

Researchers have designed and synthesized THQ derivatives as dual inhibitors of mTORC1 and mTORC2. nih.gov Two compounds, HB-UC-1 and HB-UC-5, were found to be particularly potent. nih.gov Gene expression studies revealed that HB-UC-1 affects downstream regulators of both mTORC1 and mTORC2. nih.gov Furthermore, western blot analysis confirmed that these compounds inhibit the phosphorylation of AKT S473, a key marker of mTORC2 activity. nih.gov Another study identified a tetrahydroquinolinone, compound 20d, that induced massive oxidative stress, leading to autophagy through the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. researchgate.net

Mechanisms of Anti-inflammatory Action (e.g., NF-κB pathway)

The anti-inflammatory effects of tetra-hydro-quinoline derivatives are closely linked to their ability to modulate key inflammatory signaling pathways, most notably the NF-κB pathway. nih.gov The TLR4/NF-κB pathway plays a pivotal role in mediating inflammatory and immune responses. nih.gov

The mechanism involves preventing the activation of NF-κB. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. nih.gov Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov Certain tetra-hydro-quinoline derivatives act as potent inhibitors of NF-κB activation, thus blocking this cascade. nih.gov For example, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was shown to reduce the expression of NF-κB, which in turn decreased the mRNA content of proinflammatory cytokines in an animal model. nih.gov This inhibition of the NF-κB pathway is a cornerstone of the anti-inflammatory action of these compounds. nih.govnih.gov

Molecular Basis of Antioxidant Effects (e.g., radical formation)

Free radicals and the resulting oxidative stress are implicated in numerous degenerative diseases. nih.gov Tetra-hydro-quinoline derivatives have demonstrated significant potential as antioxidants and free radical scavengers. nih.govnih.gov

Their antioxidant mechanism often involves acting as inhibitors of radical chain oxidation. researchgate.net They can destroy chain-propagating radicals, with some derivatives exhibiting a stoichiometric coefficient of inhibition significantly greater than two, indicating a high antioxidant capacity. researchgate.net This efficiency is partly attributed to the regeneration of the inhibitor during the chain termination process. researchgate.net

The ability of these compounds to act as antioxidants is linked to their chemical structure. For instance, N-propargyl tetrahydroquinoline derivatives have been evaluated as free radical scavengers, with one compound (6c) showing a potent antioxidant effect comparable to ascorbic acid. nih.gov The antioxidant activity of quinoline (B57606) derivatives is often attributed to their capacity to donate hydrogen radicals, which stabilizes unstable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.govui.ac.id Secondary amines with an aromatic ring, a feature of the tetrahydroquinoline scaffold, are known to be good antioxidants and singlet oxygen scavengers. nih.gov

Table 2: Summary of Mechanistic Actions

| Biological Action | Primary Mechanism | Key Molecular Targets/Pathways | Specific Compound Examples | Reference |

| Anticancer | Apoptosis Induction | Intrinsic & Extrinsic Pathways, Caspases | 4a, 4ag | nih.govnih.gov |

| Cell Cycle Arrest | G2/M Checkpoint | 4a, 7e | nih.govnih.gov | |

| Signaling Modulation | NF-κB, PI3K/AKT/mTOR | 6g, HB-UC-1, 20d | nih.govnih.govresearchgate.net | |

| Anti-inflammatory | Inhibition of Pro-inflammatory Mediators | NF-κB Pathway | HTHQ, 6g | nih.govnih.gov |

| Antioxidant | Free Radical Scavenging | Radical Chain Inhibition, Hydrogen Donation | 6c | nih.govresearchgate.netui.ac.id |

Protein-Ligand Interactions in Enzyme Inhibition (e.g., PDE4B binding via hydrogen bonds and π-π stacking)

The inhibitory action of certain tetra-hydro-quinoline derivatives on enzymes is fundamentally rooted in the specific and intricate interactions between the ligand (the derivative) and the protein's active site. A notable example of this is the inhibition of phosphodiesterase 4B (PDE4B), a key enzyme in inflammatory pathways. The binding of tetra-hydro-quinoline derivatives to PDE4B is a highly orchestrated process involving a combination of non-covalent interactions, primarily hydrogen bonds and π-π stacking, which collectively contribute to the stable binding and subsequent inhibition of the enzyme's catalytic function.

Detailed molecular docking studies and structure-activity relationship analyses have elucidated the precise nature of these interactions. For instance, in a series of synthesized tetra-hydro-quinoline and tetrahydroisoquinoline derivatives, the bioactivity of those containing the tetrahydroquinoline scaffold was found to be superior. nih.gov

Detailed Research Findings

A specific derivative, designated as compound 4m which features a 4-methoxybenzene moiety, has demonstrated significant potential as a selective PDE4B inhibitor. nih.gov The mechanistic basis for its inhibitory activity lies in the strategic positioning of its molecular components within the PDE4B active site. The core tetrahydroquinoline moiety plays a pivotal role in anchoring the molecule to the protein. nih.gov This is achieved through the formation of crucial hydrogen bonds and π-π stacking interactions with specific amino acid residues within the enzyme's binding pocket. nih.gov

While the tetrahydroquinoline part of the molecule secures the compound in place, the remaining portion of the molecule extends into the catalytic domain of PDE4B. nih.gov This strategic extension effectively blocks the access of the natural substrate, cyclic adenosine (B11128) monophosphate (cAMP), to the catalytic site. nih.gov By preventing cAMP from binding, the tetra-hydro-quinoline derivative effectively inhibits the hydrolytic activity of PDE4B, leading to an increase in intracellular cAMP levels. This mechanism is the foundation for the therapeutic potential of these compounds in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Structure Activity Relationship Sar Studies of Tetra Hydro Quinoline Derivatives

Influence of Substituents on Biological Potency and Selectivity

The type, position, and electronic properties of substituents on the tetrahydroquinoline ring system profoundly influence the biological activity of the derivatives.

The electronic nature of substituents plays a critical role in modulating the biological potential of tetrahydroquinoline derivatives. researchgate.net Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact a molecule's interaction with its biological target.

Electron-Withdrawing Groups (EWGs): Strong EWGs, such as the trifluoromethyl (-CF3) group, have been shown to significantly enhance the cytotoxic activity of THQ derivatives against various cancer cell lines. mdpi.com For instance, a study on morpholine-substituted THQs revealed that the presence of two highly electron-withdrawing trifluoromethyl groups markedly increased cytotoxicity. mdpi.comrsc.org The high electronegativity of these groups can improve interactions with biological targets through mechanisms like enhanced hydrogen bonding or electrostatic interactions. mdpi.com

Electron-Donating Groups (EDGs): EDGs like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups are also pivotal in the activity of many THQ derivatives. rsc.org The presence of methoxy groups is a common feature in potent compounds, often contributing to binding affinity as hydrogen bond acceptors. nih.govresearchgate.net However, the influence of EDGs can be context-dependent; in some synthetic pathways, the presence of EDGs on certain parts of the molecule was found to be detrimental to the reaction yield. nih.gov Any significant perturbation of the electronic environment, whether by donation or withdrawal, can alter the molecule's properties and, consequently, its biological activity. nih.gov

Beyond general electronic effects, the specific identity and placement of functional groups are critical determinants of biological potency and selectivity.

Trifluoromethyl (-CF3): The trifluoromethyl group is widely used in drug design to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov In a series of THQ derivatives developed as potential mTOR inhibitors, the incorporation of trifluoromethyl and morpholine (B109124) moieties significantly boosted both potency and selectivity. mdpi.comnih.gov One of the most potent compounds in this series, designated 10e , featured two trifluoromethyl groups. mdpi.com However, the effect is not universally positive. In a different series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, derivatives bearing a trifluoromethyl group were found to be less active than their chloro- and bromo-substituted counterparts. nih.gov

Morpholine: The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including solubility and membrane permeability. mdpi.comnih.gov It is considered a valuable pharmacophore that can enhance target interactions. mdpi.comresearchgate.net Studies have shown that combining a morpholine moiety with other key functional groups, such as trifluoromethyl, can lead to a significant enhancement in the selectivity and potency of the resulting compounds. nih.gov

Methoxy (-OCH3): The strategic placement of methoxy groups is a recurring theme in the SAR of potent THQ derivatives. A 6-methoxy group was identified as a key feature for a series of highly potent N-aryl-1,2,3,4-tetrahydroquinolines that act as tubulin polymerization inhibitors. nih.gov The methoxy group can serve as a crucial hydrogen bond acceptor, stabilizing the ligand-receptor complex. unito.it

Halogens (e.g., Br, Cl): Halogen atoms also play an important role. For example, a bromine atom at position 5 of the THQ skeleton was found to be essential for the inhibitory activity of a specific THQ analog, CE3F4 , against the Epac protein. nih.gov As noted earlier, chloro- and bromo-substitutions on an N-aryl ring of certain THQs resulted in greater potency compared to a trifluoromethyl group at the same position. nih.gov

The following table summarizes the impact of various substituents on the biological activity of tetrahydroquinoline derivatives based on findings from several studies.

| Substituent | Position/Context | Observed Effect on Activity | Reference(s) |

| Trifluoromethyl (-CF3) | On benzamide (B126) moiety of a THQ | Significantly increased cytotoxicity | mdpi.comrsc.org |

| On N-aryl ring | Less active than Cl or Br analogs | nih.gov | |

| Morpholine | Attached to THQ core | Enhanced potency, selectivity, and pharmacokinetic properties | mdpi.comnih.govnih.gov |

| Methoxy (-OCH3) | Position 6 of THQ ring | Key for high potency in tubulin inhibitors | nih.gov |

| Positions 6 and 7 | Important for P-gp modulation | researchgate.netunito.it | |

| Bromine (Br) | Position 5 of THQ ring | Important for inhibitory activity | nih.gov |

| Chlorine (Cl) | On N-aryl ring | More potent than -CF3 analog | nih.gov |

Conformational Flexibility and its Role in Activity

The tetrahydroquinoline scaffold possesses a degree of conformational flexibility, which allows it to adopt different shapes to fit into a biological target's binding site. nih.govacs.org This flexibility is a double-edged sword in drug design; while it can enable effective binding, it also presents a challenge in predicting the optimal conformation. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape of flexible molecules. Such simulations performed on morpholine-substituted THQ derivatives have confirmed the formation of stable interactions between the ligand and its target protein over time. mdpi.comnih.gov These studies provide insight into how the molecule's dynamic movements are crucial for establishing and maintaining the key interactions required for biological activity. Research on the related tetrahydroisoquinoline class has also shown that modifying the molecule's flexibility, for instance by creating more rigid or elongated analogs, is a valid strategy for enhancing potency and selectivity for specific targets like P-glycoprotein. nih.govacs.org

Bioisosteric Replacements and Their Effects on Biological Profiles

Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to fine-tune the biological profile of a lead compound. rsc.org This strategy has been effectively applied to the THQ scaffold.

For example, replacing a metabolically labile methyl group with a more stable trifluoroethyl group has been employed to improve a compound's metabolic profile while aiming to preserve its potency. rsc.org In another instance, researchers exploring melatonin (B1676174) receptor ligands replaced the naphthalene (B1677914) core of agomelatine (B1665654) with a tetrahydroisoquinoline scaffold. nih.govresearchgate.net This "aza-bioisosteric" replacement resulted in potent ligands but also led to a decrease in binding affinity compared to the original compound, demonstrating that even subtle changes can significantly alter a molecule's biological properties. nih.gov Similarly, studies on P-glycoprotein modulators have successfully used bioisosteric replacements, such as substituting a core ring system with 2-aryloxazole groups, to develop more potent and selective agents. nih.govacs.org

Development of SAR Models from Experimental Data

As experimental data on the activity of various THQ derivatives accumulate, it becomes possible to develop computational SAR models. These models provide a quantitative framework for understanding how a compound's structure relates to its biological activity and can guide the design of new, more potent molecules. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent technique used for this purpose. In one study, 3D-QSAR models were successfully built for a series of 40 THQ derivatives that inhibit the enzyme Lysine-specific demethylase 1 (LSD1). researchgate.net Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers developed models with strong predictive power. researchgate.net

Table of QSAR Model Statistics for THQ-based LSD1 Inhibitors

| Model | q² (Cross-validated R²) | R²pred (Predictive R²) | Reference |

|---|---|---|---|

| CoMFA | 0.778 | 0.709 | researchgate.net |

| CoMSIA | 0.764 | 0.713 | researchgate.net |

The contour maps generated from these models visually represent regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. This information was then used to rationally design novel THQ derivatives with predicted superior performance, highlighting the power of combining experimental SAR data with computational modeling to accelerate drug discovery. researchgate.net

Computational and Theoretical Studies on Tetra Hydro Quinoline Derivatives

Molecular Docking Simulations